molecular formula C23H50N2O5 B1622544 TEA-Myristaminopropionate CAS No. 61791-98-8

TEA-Myristaminopropionate

Cat. No.: B1622544
CAS No.: 61791-98-8
M. Wt: 434.7 g/mol
InChI Key: PVCNGYDTTQPFPJ-UHFFFAOYSA-N
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Description

beta-Alanine, N-tetradecyl-, compd. with 2,2’,2’'-nitrilotris(ethanol) (11): is a chemical compound that combines beta-Alanine with N-tetradecyl and 2,2’,2’'-nitrilotris(ethanol) in a 1:1 ratio. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-tetradecyl-, compd. with 2,2’,2’‘-nitrilotris(ethanol) (1:1) typically involves the reaction of beta-Alanine with N-tetradecylamine and 2,2’,2’'-nitrilotris(ethanol). The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: The compound is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates .

Biology: In biological research, it is used to study the interactions between surfactants and biological membranes .

Industry: In industrial applications, it is used as an emulsifier, dispersant, and detergent in various formulations .

Mechanism of Action

The mechanism by which beta-Alanine, N-tetradecyl-, compd. with 2,2’,2’'-nitrilotris(ethanol) (1:1) exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of molecules. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which can alter membrane permeability and protein function .

Comparison with Similar Compounds

  • N-dodecyl-beta-alanine, compound with 2,2’,2’'-nitrilotriethanol (1:1)
  • beta-Alanine, N-methyl-N-(1-oxododecyl)-, compd. with 2,2’,2’'-nitrilotris(ethanol) (1:1)

Uniqueness: Compared to similar compounds, beta-Alanine, N-tetradecyl-, compd. with 2,2’,2’'-nitrilotris(ethanol) (1:1) has a longer alkyl chain (tetradecyl group), which can enhance its surfactant properties and make it more effective in reducing surface tension and improving solubility .

Properties

CAS No.

61791-98-8

Molecular Formula

C23H50N2O5

Molecular Weight

434.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;tetradecyl 2-aminopropanoate

InChI

InChI=1S/C17H35NO2.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18;8-4-1-7(2-5-9)3-6-10/h16H,3-15,18H2,1-2H3;8-10H,1-6H2

InChI Key

PVCNGYDTTQPFPJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)C(C)N.C(CO)N(CCO)CCO

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(C)N.C(CO)N(CCO)CCO

61791-98-8

Origin of Product

United States

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